molecular formula C22H27NO2 B13745291 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- CAS No. 24860-78-4

2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino-

Cat. No.: B13745291
CAS No.: 24860-78-4
M. Wt: 337.5 g/mol
InChI Key: VRMXLTBRJQANCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is a complex organic compound with the molecular formula C22H27NO2. It is known for its unique structure, which includes a piperidine ring, a hydroxy group, and two phenyl groups attached to a pentanone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- typically involves the reaction of 1,1-diphenyl-2-pentanone with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- involves its interaction with specific molecular targets and pathways. The hydroxy group and piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pentanone, 1,1-diphenyl-1-hydroxy-5-piperidino- is unique due to its combination of a piperidine ring, hydroxy group, and two phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

24860-78-4

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

1-hydroxy-1,1-diphenyl-5-piperidin-1-ylpentan-2-one

InChI

InChI=1S/C22H27NO2/c24-21(15-10-18-23-16-8-3-9-17-23)22(25,19-11-4-1-5-12-19)20-13-6-2-7-14-20/h1-2,4-7,11-14,25H,3,8-10,15-18H2

InChI Key

VRMXLTBRJQANCL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.